molecular formula C4H6N2O2S B13743010 2-Sulfanylideneimidazolidine-4-carboxylic acid CAS No. 32348-31-5

2-Sulfanylideneimidazolidine-4-carboxylic acid

Cat. No.: B13743010
CAS No.: 32348-31-5
M. Wt: 146.17 g/mol
InChI Key: WVTNJOADSVBBLQ-UHFFFAOYSA-N
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Description

2-Sulfanylideneimidazolidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of the sulfanylidene group (–S=) and the imidazolidine ring makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylideneimidazolidine-4-carboxylic acid typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. One common method is a one-pot multicomponent reaction (MCR) in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylideneimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The imidazolidine ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted imidazolidine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Sulfanylideneimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The imidazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

2-Sulfanylideneimidazolidine-4-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the sulfanylidene group and the imidazolidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

32348-31-5

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

2-sulfanylideneimidazolidine-4-carboxylic acid

InChI

InChI=1S/C4H6N2O2S/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)

InChI Key

WVTNJOADSVBBLQ-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=S)N1)C(=O)O

Origin of Product

United States

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